![molecular formula C18H18N2O3 B5658915 ethyl 4-[(2-furylmethyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5658915.png)

ethyl 4-[(2-furylmethyl)amino]-6-methyl-3-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[(2-furylmethyl)amino]-6-methyl-3-quinolinecarboxylate is a compound with a quinoline base. It is part of a broader category of quinoline derivatives that have been studied extensively due to their interesting chemical and physical properties.

Synthesis Analysis

- The synthesis of related quinoline derivatives often involves complex reactions like Friedel–Crafts reaction, cyclization, and others. For instance, Mizuno et al. (2006) described the synthesis of a related compound using methanesulfonyl as a protective group, showcasing the complexity involved in synthesizing such compounds (Mizuno et al., 2006).

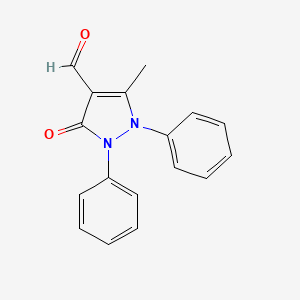

Molecular Structure Analysis

- X-ray crystallography is a common method used to determine the molecular structure of quinoline derivatives. For example, the study by Wangchun Xiang (2004) on a similar compound revealed a six-membered ring adopting a boat conformation (Xiang, 2004).

Chemical Reactions and Properties

- Quinoline derivatives are known for engaging in various chemical reactions, including cyclization and condensation reactions. Reisch et al. (1993) discussed reactions involving ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, highlighting the diversity of reactions these compounds undergo (Reisch et al., 1993).

Physical Properties Analysis

- The physical properties of quinoline derivatives, such as crystallinity and morphology, are often studied through methods like Fourier-transform infrared spectroscopy (FTIR). Zeyada et al. (2016) examined the structural and optical properties of 4H-pyrano [3, 2-c] quinoline derivatives, which are related to the compound of interest (Zeyada et al., 2016).

Chemical Properties Analysis

- The chemical properties of quinoline derivatives, such as their reactivity and interaction with other molecules, are central to understanding their applications. Studies like that by Asghari et al. (2014) have explored the antibacterial activity of certain quinoline derivatives, illustrating their chemical functionality (Asghari et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 4-(furan-2-ylmethylamino)-6-methylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-22-18(21)15-11-19-16-7-6-12(2)9-14(16)17(15)20-10-13-5-4-8-23-13/h4-9,11H,3,10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYROFLNVOLXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazole-4-thione](/img/structure/B5658838.png)

![4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5658843.png)

![4-[(dimethylamino)methyl]-1-(5,6-dimethylpyrimidin-4-yl)azepan-4-ol](/img/structure/B5658851.png)

![{(3R*,4R*)-1-[(7-fluoro-2-methylquinolin-4-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5658871.png)

![2-(4-fluorophenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5658878.png)

![N-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-2-methyl-2-propanamine](/img/structure/B5658885.png)

![3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B5658896.png)

![(1R*,5R*)-6-[4-(difluoromethoxy)benzoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5658909.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5658923.png)

![2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5658924.png)

![ethyl 4-[(2-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5658935.png)

![5-[2-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5658947.png)